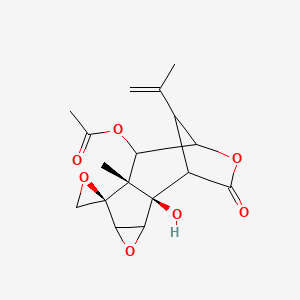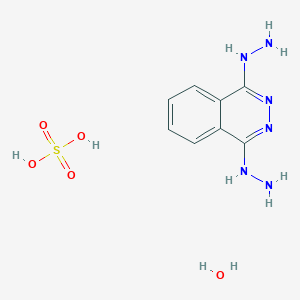
(4-Hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydralazine sulfate is a pharmaceutical compound primarily used as an antihypertensive agent. It is a derivative of hydralazine and exhibits similar pharmacological properties. The compound is known for its ability to relax arterial smooth muscle, thereby reducing peripheral resistance and lowering blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydralazine sulfate typically involves the reaction of phthalazine with hydrazine. The process includes the following steps:
Reaction of Phthalazine with Hydrazine: Phthalazine is reacted with hydrazine under controlled conditions to form dihydralazine.
Formation of Sulfate Salt: The resulting dihydralazine is then treated with sulfuric acid to form dihydralazine sulfate.
Industrial Production Methods
In industrial settings, the production of dihydralazine sulfate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Mixing and Reaction: Phthalazine and hydrazine are mixed in large reactors.
Purification: The crude product is purified through crystallization or other suitable methods.
Formation of Sulfate Salt: The purified dihydralazine is then converted to its sulfate form by reacting with sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydralazine sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Dihydralazine sulfate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalazine derivatives, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Dihydralazine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used as an antihypertensive agent to manage high blood pressure. .
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The primary action of dihydralazine sulfate is on the smooth muscles of the blood vessels. It targets arterioles, which are small branches of arteries, and inhibits the influx of calcium ions into the vascular smooth muscle cells. This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydralazine: A closely related compound with similar antihypertensive properties.
Minoxidil: Another vasodilator used to treat high blood pressure.
Nitroprusside: A potent vasodilator used in emergency settings to rapidly lower blood pressure
Uniqueness of Dihydralazine Sulfate
Dihydralazine sulfate is unique in its specific mechanism of action, targeting arterioles and inhibiting calcium influx. This targeted action makes it particularly effective in managing hypertension with fewer side effects compared to some other vasodilators .
Propriétés
Formule moléculaire |
C8H14N6O5S |
|---|---|
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid;hydrate |
InChI |
InChI=1S/C8H10N6.H2O4S.H2O/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4;/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4);1H2 |
Clé InChI |
HULGPDRLMLEVMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


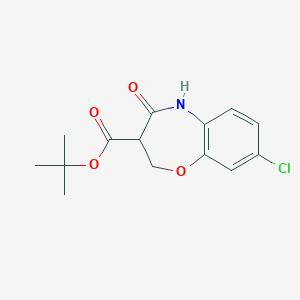
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
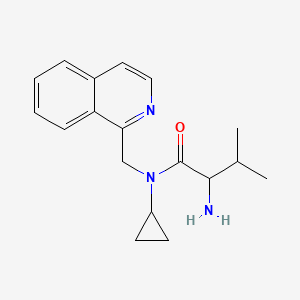
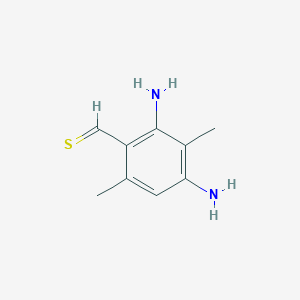
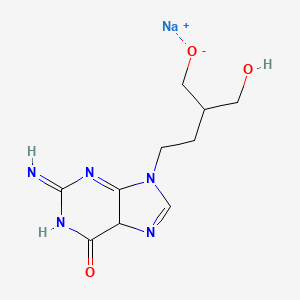
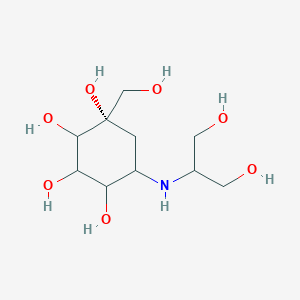
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)

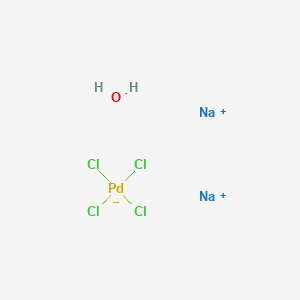
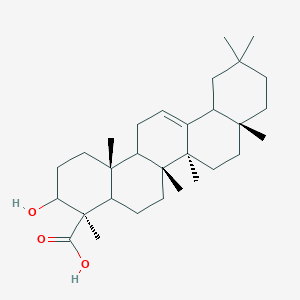
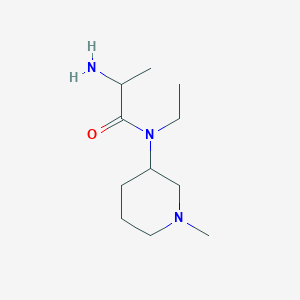
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
